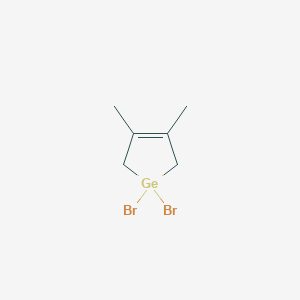
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of two bromine atoms and two methyl groups attached to a germole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole typically involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-germole. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the germole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethyl-2,5-dihydro-1H-germole by removing the bromine atoms.
Oxidation Reactions: Oxidation of the compound can lead to the formation of germole oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Major Products:
Substitution: Formation of 1-iodo-3,4-dimethyl-2,5-dihydro-1H-germole.
Reduction: Formation of 3,4-dimethyl-2,5-dihydro-1H-germole.
Oxidation: Formation of germole oxides.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-silole: Similar structure but contains silicon instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-stannole: Contains tin instead of germanium.
1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-plumbole: Contains lead instead of germanium.
Uniqueness: 1,1-Dibromo-3,4-dimethyl-2,5-dihydro-1H-germole is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their potential biological activity and lower toxicity, making them attractive for medicinal and industrial applications.
Eigenschaften
CAS-Nummer |
51343-25-0 |
|---|---|
Molekularformel |
C6H10Br2Ge |
Molekulargewicht |
314.58 g/mol |
IUPAC-Name |
1,1-dibromo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10Br2Ge/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XMTPAXHUTPIUHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge](C1)(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



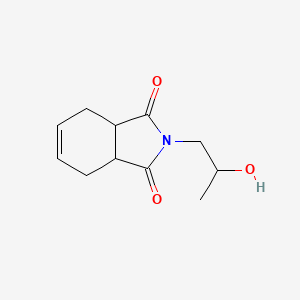
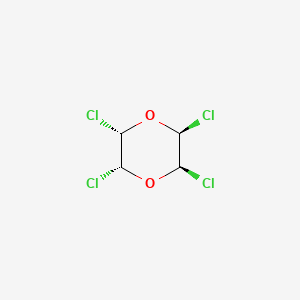
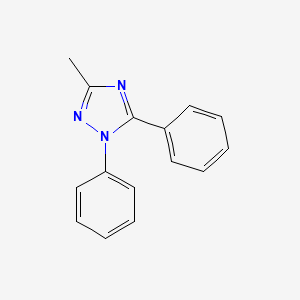
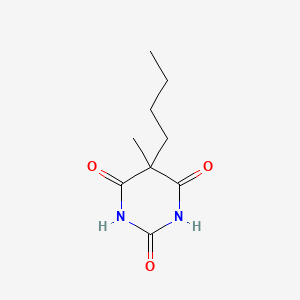
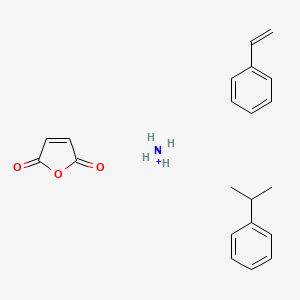
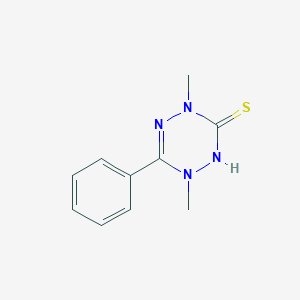
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
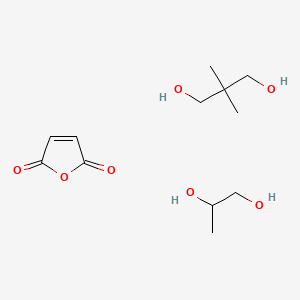
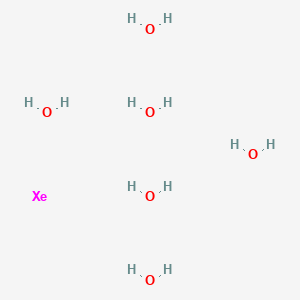
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
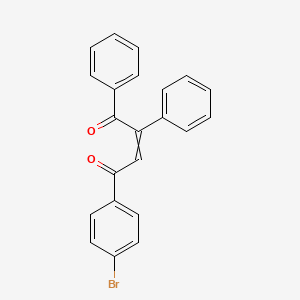
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
